1-Methyl-1H-indazol-3-ylboronic acid pinacol ester 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1627722-97-7
VCID: VC2870192
InChI: InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C
Molecular Formula: C14H19BN2O2
Molecular Weight: 258.13 g/mol

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

CAS No.: 1627722-97-7

Cat. No.: VC2870192

Molecular Formula: C14H19BN2O2

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester - 1627722-97-7

Specification

CAS No. 1627722-97-7
Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
IUPAC Name 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Standard InChI InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3
Standard InChI Key OZGVUTRIDUMWJT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C

Introduction

Basic Properties and Structure

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is characterized by the following fundamental properties:

PropertyValue
CAS Number1627722-97-7
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
AppearanceTypically a solid at room temperature
Primary UseResearch reagent in organic synthesis

The compound's structure features an indazole core with a methyl group at the N1 position and a boronic acid functional group at the C3 position, which is protected as a pinacol ester. This structural arrangement gives the molecule unique reactivity patterns that are particularly valuable in carbon-carbon bond-forming reactions.

The indazole framework consists of a fused ring system containing a benzene ring and a pyrazole moiety, while the boronic acid pinacol ester group serves as a reactive handle for various transformations. The N-methylation at position 1 modifies the electronic properties of the indazole ring system, influencing its reactivity and stability compared to non-methylated analogs.

Synthesis Methods

The synthesis of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester can be accomplished through several routes, with the most common approaches focusing on functionalization of pre-formed indazole scaffolds.

Halogen-Metal Exchange Method

One prevalent synthetic pathway involves a halogen-metal exchange reaction followed by boronation:

  • Preparation of 3-iodo-1-methyl-1H-indazole as a key intermediate

  • Treatment with a strong base such as n-butyllithium to generate an organolithium species

  • Reaction with a boronating agent, typically isopropoxyboronic acid pinacol ester

  • Purification to obtain the desired product

This method typically provides high yields and good purity when performed under carefully controlled conditions, particularly temperature management during the lithiation step .

Applications in Organic Synthesis

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The compound excels as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, which allow the formation of carbon-carbon bonds under relatively mild conditions. These reactions typically involve:

  • Palladium-catalyzed coupling with aryl or vinyl halides

  • Formation of new C-C bonds with retention of stereochemistry

  • Tolerance of various functional groups

  • Ability to create complex heterocyclic systems

Synthesis of Pharmaceutical Intermediates

The compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly those containing indazole-based scaffolds. Research indicates its utility in creating:

  • Heterocyclic compounds with potential biological activity

  • Structurally diverse molecular libraries for drug discovery

  • Key intermediates in multi-step synthetic pathways

In medicinal chemistry research, this building block facilitates the integration of indazole moieties into target compounds, which often exhibit promising pharmacological properties .

Medicinal Chemistry Applications

Role in Drug Development

The indazole scaffold is present in several FDA-approved small-molecule anti-cancer drugs, highlighting the importance of compounds like 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester in medicinal chemistry . Research indicates that derivatives synthesized using this compound as a starting material may demonstrate:

  • Potential anticancer activity

  • Enzyme inhibitory properties

  • Receptor modulatory effects

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies, allowing medicinal chemists to:

  • Introduce indazole moieties at specific positions in lead compounds

  • Explore the effect of substitution patterns on biological activity

  • Optimize pharmacokinetic and pharmacodynamic properties of drug candidates

This versatility makes it an important reagent in rational drug design approaches.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester, each with distinct properties:

CompoundStructural RelationshipKey DifferencesApplications
1-MethylindazoleCore structure without boronic groupLacks the reactive boronic functionalityBuilding block, less reactive
3-BromoindazoleAlternative 3-position functionalityDifferent reactivity profileElectrophilic substitution reactions
Phenylboronic acid pinacol esterContains boronic acid pinacol esterSimpler structure, different electronic propertiesGeneral-purpose coupling partner
1-Methyl-1H-pyrazole-3-boronic acid pinacol esterSimilar functional arrangementDifferent heterocyclic coreAlternative coupling partner in specific contexts

This comparative analysis highlights the unique combination of structural features that make 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester particularly valuable for certain synthetic applications.

Reactivity Comparisons

The reactivity of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester compared to related compounds is characterized by:

  • Enhanced stability compared to free boronic acids

  • Controlled reactivity in cross-coupling reactions

  • Specific electronic properties due to the indazole ring system

  • Unique regioselectivity in certain transformations

These characteristics make it a preferred reagent for specific synthetic transformations where its particular reactivity profile offers advantages.

Research Applications

Use in Chemical Research

In addition to its applications in medicinal chemistry, 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is widely employed in fundamental chemical research:

  • As a model substrate for developing new synthetic methodologies

  • In mechanistic studies of transition metal-catalyzed reactions

  • For investigating the reactivity of boronic acid derivatives

  • In the development of new coupling protocols

Material Science Applications

Emerging research suggests potential applications in materials science:

  • Development of functionalized polymers

  • Creation of novel organic electronic materials

  • Synthesis of specialized fluorescent compounds

  • Preparation of surface-modified materials

These diverse applications underscore the compound's versatility beyond traditional medicinal chemistry contexts.

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